molecular formula C11H10ClN3OS2 B2622289 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392239-53-1

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2622289
CAS No.: 392239-53-1
M. Wt: 299.79
InChI Key: CSJBFYUUFNLINT-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: C₁₁H₁₀ClN₃OS₂; molecular weight: 299.8 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 3-chlorobenzamide moiety at position 2 . This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJBFYUUFNLINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors. For instance, a common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the thiadiazole ring.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide or ethyl bromide in the presence of a base.

    Chlorination: The chlorination of the benzamide moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves the coupling of the chlorinated benzamide with the ethylsulfanyl-substituted thiadiazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring , a benzamide moiety , and an ethylsulfanyl group . The presence of chlorine at the 3-position enhances its reactivity and potential biological activity. Its molecular formula is C13H10ClN3OS3C_{13}H_{10}ClN_3OS_3, with a molecular weight of approximately 355.9g/mol355.9\,g/mol .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can decrease the viability of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific cancer-related pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer TypeMechanismReference
This compoundHuman leukemiaInduction of apoptosis
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dioneBreast cancerDecreased proliferation
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideNon-small cell lung cancerReduced xenograft growth

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacteria and fungi. Its mechanism typically involves disrupting essential biological processes within microbial cells . This property makes it a potential candidate for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its unique structure allows it to be incorporated into formulations aimed at pest control or enhancing crop resistance to diseases .

Synthesis and Chemical Transformations

The synthesis of this compound generally involves several steps that may include nucleophilic substitutions due to the chloro group. Such transformations enhance its versatility in creating derivatives with tailored biological activities .

Table 2: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic substitutionThe chloro group can be replaced by various nucleophiles to create new derivatives.
Coupling reactionsCan be used to form more complex structures with enhanced properties.

Case Studies and Research Findings

Numerous studies have focused on the biological activities of thiadiazole derivatives. For instance:

  • A study published in Pharmaceutical Research showed that certain thiadiazole derivatives could inhibit tumor growth in xenograft models while exhibiting minimal toxicity to normal cells .
  • Another investigation into the structure-activity relationship of thiadiazoles indicated that modifications at specific positions could significantly enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the thiadiazole ring are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cl / 5-(ethylsulfanyl) C₁₁H₁₀ClN₃OS₂ 299.8 Moderate lipophilicity, chloro at meta
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Cl / 5-(ethylsulfanyl) C₁₁H₁₀ClN₃OS₂ 299.8 Chloro at para position; isomer
2,4-Dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 2,4-diCl / 5-(propylsulfanyl) C₁₂H₁₁Cl₂N₃OS₂ 348.27 Higher lipophilicity, dual chloro
N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 3-NO₂ / 5-(ethylsulfanyl) C₁₁H₁₀N₄O₃S₂ 326.3 Strong electron-withdrawing nitro group

Key Observations :

  • Chloro Position : The 3-chloro substituent (target) vs. 4-chloro isomer () alters electronic distribution and steric interactions. Para-substituted chloro derivatives may exhibit enhanced binding in certain enzyme pockets due to spatial alignment .
  • Electron-Withdrawing Groups : The nitro group in the 3-nitro analogue () enhances reactivity and may influence hydrogen-bonding capacity, though at the cost of metabolic stability.

Key Insights :

  • Enzyme Inhibition : The dichloro analogue () outperforms reference compounds in DHFR binding (ΔG = -9.0 kcal/mol), suggesting that chloro substituents and flexible thiadiazole-amide linkages enhance interactions with catalytic residues. The target compound’s ethylsulfanyl group may contribute to hydrophobic interactions but lacks direct H-bonding capacity.
  • Anti-Inflammatory Activity : Chloro substituent position significantly impacts efficacy. For oxadiazole derivatives, 2-chloro substitution () showed superior activity to 3- or 4-chloro, highlighting the importance of substituent alignment in target engagement.
  • Antiviral Potential: Ethylsulfanyl-thiadiazole derivatives (e.g., ) demonstrate moderate antiviral activity, implying that sulfur-containing groups may improve bioavailability or target specificity.

Biological Activity

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 314022-95-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H10ClN3OS3
  • Molecular Weight : 355.89 g/mol
  • IUPAC Name : 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the thiadiazole ring and subsequent coupling reactions to introduce the benzamide structure. The reaction conditions such as temperature and solvents are optimized for high yields and purity .

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

Studies have highlighted the anticancer potential of thiadiazole derivatives. For example, some compounds have been shown to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting caspase activity. A notable study reported that certain thiadiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Cell Signaling Disruption : It may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells through caspase activation and cytochrome C release .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A series of experiments demonstrated that derivatives with the thiadiazole structure exhibited potent antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those observed for conventional antibiotics .
  • Evaluation of Anticancer Effects :
    • In vitro assays showed that certain thiadiazole derivatives led to a decrease in cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, particularly through caspase-3 and caspase-9 inhibition .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of critical metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be ensured?

Answer: The synthesis typically involves two key steps:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide or POCl₃. For example, 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine can be synthesized via heterocyclization of ethyl 2-{[1-(ethylsulfanyl)-2-oxoethyl]amino}-2-oxoacetate using Lawesson’s reagent (yield: ~65%) .

Amide Coupling : Reacting the thiadiazole amine with 3-chlorobenzoyl chloride in pyridine or DMF under reflux (4–6 hours).
Purity Control :

  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (DMSO/water) .
  • Confirm purity by ¹H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 3.3–3.5 ppm for ethylsulfanyl CH₂) and HPLC (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), thiadiazole C-S (δ 165–170 ppm), and ethylsulfanyl CH₂ (δ 25–30 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and thiadiazole C=N (~1560 cm⁻¹) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 314.5 (calculated: 314.8) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C-S bond: 1.68–1.72 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) .

Q. How is initial biological activity screening conducted for this compound?

Answer:

  • Antimicrobial Assays :
    • Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC range: 8–64 µg/mL) .
  • Anticancer Screening :
    • NCI-60 cell line panel testing at 10 µM; prioritize cell lines with <50% viability (e.g., leukemia SR) .
  • Enzyme Inhibition :
    • PFOR enzyme assay (IC₅₀ determination via NADH oxidation at 340 nm) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its bioactivity?

Answer:

Substituent Activity Trend Evidence
Ethylsulfanyl (C₂H₅S)Enhances lipophilicity → improved membrane permeability
3-ChlorobenzamideElectron-withdrawing group → increased enzyme binding affinity
Thiadiazole ringPlanar structure → π-π stacking with target enzymes (e.g., PFOR)

Q. Key Findings :

  • Replacement of ethylsulfanyl with methylsulfanyl reduces antimicrobial potency (MIC increases 4-fold) .
  • Substituting 3-Cl with 4-F lowers antitumor activity (NCI-60 GI₅₀: 25 µM → 45 µM) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Answer: Discrepancies in enzyme inhibition (e.g., PFOR IC₅₀ values ranging 1.2–5.8 µM) may arise from:

Conformational Flexibility : X-ray structures show torsional angles (C–S–C–S) vary by 10–15° depending on crystallization solvent, altering binding pockets .

Hydrogen Bonding : Centrosymmetric dimers via N–H···N bonds (2.89 Å) stabilize active conformers, enhancing activity in polar solvents .
Methodological Resolution :

  • Compare crystal structures (CCDC entries) with enzymatic assay conditions (e.g., DMSO vs. aqueous buffer) .
  • Use molecular docking (AutoDock Vina) to model ligand-enzyme interactions under varying pH .

Q. What strategies optimize metabolic stability for in vivo studies?

Answer:

  • Prodrug Design : Introduce acetyl-protected thiol groups (t₁/₂ increases from 0.8 h to 4.2 h in rat plasma) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC₅₀ > 50 µM required) .
  • Microsomal Stability Assay : Incubate with liver microsomes (NADPH regeneration system); optimize with lipophilic substituents (logP < 3.5) .

Q. How does the compound interact with bacterial PFOR enzyme targets?

Answer:

  • Mechanism : The amide anion (N⁻) binds to PFOR’s Fe-S clusters, disrupting pyruvate oxidation (kᵢₙₕ: 2.3 × 10³ M⁻¹s⁻¹) .
  • Validation :
    • Site-directed mutagenesis (e.g., Cys → Ala at position 258 reduces inhibition by 80%) .
    • Isothermal titration calorimetry (ITC) confirms ΔG = −9.8 kcal/mol .

Q. What analytical methods resolve degradation products under stress conditions?

Answer:

  • Forced Degradation :
    • Acidic (0.1 M HCl, 70°C): Hydrolysis of thiadiazole ring → 3-chlorobenzamide (HPLC tᵣ = 4.2 min) .
    • Oxidative (3% H₂O₂): Sulfoxide formation (MS m/z 330.8) .
  • HPLC-MS/MS : Use C18 column (ACN/0.1% formic acid) to separate degradants; quantify via UV (254 nm) .

Q. How do solvent polarity and pH affect its spectroscopic properties?

Answer:

Condition ¹H NMR Shift (δ, ppm) Fluorescence λₑₘ (nm)
DMSO-d₆8.05 (Ar-H)420 (weak)
pH 7.4 (PBS)7.92 (Ar-H)Quenched
pH 2.0 (HCl)8.12 (Ar-H)455 (enhanced)
Implications : Protonation at low pH stabilizes the thiadiazole ring, enhancing fluorescence for cellular imaging .

Q. What computational models predict its pharmacokinetic profile?

Answer:

  • ADMET Prediction :
    • SwissADME: Bioavailability score = 0.55; BBB permeability: −1.2 (logBB) .
    • Gastrointestinal absorption: 78% (Caco-2 model) .
  • MD Simulations : AMBER force field simulations (100 ns) show stable binding to human serum albumin (ΔG = −7.3 kcal/mol) .

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